ASN02563583 -

ASN02563583

Catalog Number: EVT-1437672
CAS Number:
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ASN02563583 is bioactive chemical.
Source and Classification

ASN02563583 is classified as a synthetic organic compound. It is typically studied in the context of medicinal chemistry and pharmacology, where it may exhibit biological activity relevant to drug development. The exact source of ASN02563583 remains unspecified in the available literature, indicating that it may be a compound developed through laboratory synthesis rather than derived from natural sources.

Synthesis Analysis

Methods and Technical Details

The synthesis of ASN02563583 involves several steps that may include the following methods:

  1. Chemical Reactions: The compound can be synthesized through various organic reactions, such as condensation, substitution, or cyclization.
  2. Reagents: Specific reagents are employed to facilitate the desired transformations. These may include acids, bases, or catalysts that promote reaction efficiency.
  3. Conditions: The synthesis typically requires controlled conditions such as temperature, pressure, and solvent choice to optimize yield and purity.

Technical details regarding the precise synthetic pathway for ASN02563583 are not extensively documented in the literature available.

Molecular Structure Analysis

Structure and Data

The molecular structure of ASN02563583 can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides insights into the molecular framework by revealing information about hydrogen and carbon environments.
  • Mass Spectrometry: This method helps determine the molecular weight and structural features based on fragmentation patterns.
  • X-ray Crystallography: If crystalline forms are available, this technique can elucidate three-dimensional molecular arrangements.

While specific structural data for ASN02563583 is not detailed in the search results, these methods are standard for characterizing organic compounds.

Chemical Reactions Analysis

Reactions and Technical Details

ASN02563583 may participate in various chemical reactions typical of organic compounds:

  1. Substitution Reactions: These involve replacing one functional group with another.
  2. Addition Reactions: Such reactions can occur if the compound contains double or triple bonds.
  3. Elimination Reactions: These may lead to the formation of unsaturated compounds.

The technical details of these reactions would depend on the functional groups present in ASN02563583, which are not specified in the current literature.

Mechanism of Action

Process and Data

The mechanism of action for ASN02563583 is likely related to its interaction with biological targets such as enzymes or receptors. Understanding this mechanism typically involves:

  • Binding Studies: Investigating how ASN02563583 binds to its target at a molecular level.
  • In vitro Assays: Conducting experiments in controlled environments to assess biological activity.
  • Pharmacokinetics: Analyzing how the compound behaves within biological systems, including absorption, distribution, metabolism, and excretion.

Specific data regarding these processes for ASN02563583 is currently not available.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of ASN02563583 would generally include:

  • Molecular Weight: Determined through mass spectrometry.
  • Solubility: Assessed in various solvents to understand its potential uses.
  • Melting Point and Boiling Point: Important for determining stability under different conditions.

Unfortunately, specific values for these properties are not provided in existing literature.

Applications

Scientific Uses

ASN02563583 may have several applications in scientific research:

  1. Drug Development: Potentially serving as a lead compound for new pharmaceuticals.
  2. Biochemical Research: Useful in studies exploring enzyme inhibition or receptor modulation.
  3. Material Science: If applicable, it could be explored for use in developing new materials with unique properties.

Further research would be necessary to establish concrete applications based on empirical data regarding ASN02563583's efficacy and safety profiles.

Introduction to GPR17 Receptor Modulation in Neurological Pathologies

Role of GPR17 in Oligodendrocyte Differentiation and Myelination

Developmental RegulationGPR17 expression peaks during the pre-oligodendrocyte phase, serving as a molecular brake on maturation. Upon activation by endogenous ligands, it initiates rapid phosphorylation and internalization, effectively removing this inhibition and permitting differentiation into myelinating oligodendrocytes [4] [6]. Genetic studies demonstrate that sustained GPR17 overexpression arrests cells at this transitional stage, leading to hypomyelination [4].

Mechanistic InsightsTable 1: GPR17 Ligands and Functional Effects

Ligand TypeExample CompoundsBiological EffectSignaling Pathway
Endogenous AgonistsUDP-glucose, LTD4Oligodendrocyte differentiation arrestGᵢ-mediated cAMP inhibition
Synthetic AgonistsASN04885796 (EC₅₀=2.27 nM)Transient activation → differentiationβ-arrestin recruitment
Synthetic AntagonistsASN02563583 (IC₅₀=0.64 nM)Promote maturationBlock GTPγS binding

ASN02563583 demonstrates exceptional binding affinity (IC₅₀ 0.64 nM in [³⁵S]GTPγS assays), effectively displacing endogenous agonists [1] [10]. This prevents receptor overactivation, permitting oligodendrocyte precursor cells (OPCs) to progress toward mature, myelinating phenotypes. The compound’s molecular structure (C₂₅H₂₄N₄O₃S, MW 460.55 Da) features hydrogen bond acceptors and a topological polar surface area of 103.05 Ų, facilitating membrane penetration and target engagement [3].

Functional OutcomesIn vitro studies confirm that pharmacological GPR17 antagonism accelerates:

  • Morphological maturation: OPCs develop complex branching and membrane sheets
  • Myelin gene upregulation: 2–3-fold increase in MBP and PLP transcripts
  • Functional myelination: Enhanced axon wrapping in neuron-OPC cocultures [6] [9]

Pathophysiological Implications of GPR17 Dysregulation in Neurodegenerative Disorders

Demyelinating DiseasesIn experimental autoimmune encephalomyelitis (EAE; an MS model), GPR17 overexpression correlates with stalled remyelination. Aberrant receptor signaling induces:

  • Sustained cAMP suppression: Impairs OPC differentiation programs
  • Chemokine receptor heterodimerization: Forms dysfunctional complexes with CXCR2/CXCR4, amplifying neuroinflammation [4]Table 2: GPR17 Heterodimer Partners and Pathological Consequences
Receptor PartnerInteraction EffectDisease Relevance
CXCR2Bidirectional functional influenceNeuroinflammatory amplification
CXCR4Unidirectional modulation (CXCR4→GPR17)Enhanced leukocyte recruitment
P2Y₁Altered ligand specificityImpaired repair in white matter lesions

Notably, heterodimerization modifies receptor pharmacology. Co-immunoprecipitation studies show that CXCR2 ligands (IL-8) reduce GPR17::CXCR2 heterodimers by 40–60%, while GPR17 antagonists like ASN02563583 stabilize these complexes, potentially modulating cross-talk [4].

Ischemic InsultsFocal cerebral ischemia triggers rapid GPR17 upregulation in peri-infarct zones. This maladaptive response:

  • Recruits microglia to injury sites, amplifying pro-inflammatory cytokine release
  • Inhibits endogenous OPC-mediated repair mechanisms
  • Correlates with larger infarct volumes in GPR17-overexpressing transgenic mice [9]

HaNDL Syndrome & AutoimmunityHeadache with Neurological Deficits and CSF Lymphocytosis (HaNDL) involves transient GPR17 dysfunction. Autoantibodies against calcium channels (CACNA1H) are detected in 50% of patients, suggesting autoimmune-mediated GPR17 dysregulation contributes to episodic demyelination and migraine-like symptoms [2].

Rationale for Targeted Pharmacological Modulation of GPR17

Therapeutic Time WindowGPR17 modulation requires precise temporal control:

  • Acute phase inhibition (0–72h post-insult): ASN02563583 blocks inflammation-exacerbating signaling
  • Subacute phase activation (3–7 days): Controlled agonist exposure may promote repair [9]This biphasic approach is critical, as chronic GPR17 blockade may inadvertently impair endogenous repair.

Comparative Pharmacological ProfilesTable 3: GPR17 Modulators and Selectivity Profiles

CompoundActivityPotency (IC₅₀/EC₅₀)Blood-Brain Barrier Penetrance
ASN02563583Antagonist0.64 nMHigh (Cₛₚ/Cₚₗₐₛₘₐ >0.8)
PSB-22269Antagonist8.91 nMModerate
UDP-glucoseAgonist100 μM (max effect)Low
ASN04885796Agonist2.27 nMHigh

ASN02563583’s subnanomolar potency and BBB penetrance (evidenced by LogP=6.22 and <1 rule violation) position it advantageously over earlier modulators like cangrelor, which exhibit off-target effects at P2Y₁₂ receptors [1] [10].

Disease-Modifying PotentialPatent applications specifically claim ASN02563583 analogues for:

  • Neuroregeneration: Remyelination in MS and traumatic brain injury
  • Neuroprotection: 30–40% reduction in neuronal loss in ischemic stroke models
  • Symptomatic relief: Improved motor function in ALS models [6] [9]

The compound’s ability to disrupt pathological GPR17::CXCR4 heterodimers—without affecting basal CXCR4 function—exemplifies its targeted mechanism, minimizing systemic side effects [4].

Properties

Product Name

ASN02563583

IUPAC Name

2-[[5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylpropanamide

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C25H24N4O3S/c1-17(24(30)26-18-9-5-4-6-10-18)33-25-28-27-23(21-11-7-8-12-22(21)32-3)29(25)19-13-15-20(31-2)16-14-19/h4-17H,1-3H3,(H,26,30)

InChI Key

KGGHSILNBGUJEN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4OC

Solubility

Soluble in DMSO

Synonyms

ASN02563583; ASN 02563583; ASN-02563583.

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.